N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate organic compound primarily identified by its unique chemical structure. This structure provides the molecule with distinctive physical and chemical properties, making it relevant for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. An example pathway starts with the preparation of the 1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazole intermediate, followed by coupling with 3-aminophenylmethanesulfonamide under controlled conditions. Reaction conditions often include anhydrous environments, catalysts such as palladium or copper, and precise temperature control to ensure optimal yields.
Industrial Production Methods: : On an industrial scale, the synthesis is often adapted to batch processes utilizing automated reactors to ensure consistency and quality. Key factors include solvent selection (e.g., ethanol, toluene), temperature regulation, and the purity of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, resulting in modified functional groups and potential by-products.
Reduction: : Reduction reactions can alter the compound’s structure, impacting its functional properties.
Substitution: : N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can engage in nucleophilic substitution reactions, often producing derivatives with varied properties.
Common Reagents and Conditions: : Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly used, alongside organic solvents and specific catalysts. Typical conditions include ambient to slightly elevated temperatures and controlled pH environments.
Major Products: : The primary products depend on the reaction pathway but can include various sulfonamide derivatives, often with altered pharmacological or physical characteristics.
Scientific Research Applications
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive applications in scientific research:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Biology: : The compound’s structure is explored for potential bioactivity, influencing cellular pathways or exhibiting specific binding affinities.
Medicine: : Research often focuses on its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It is utilized in material science for developing new polymers or coatings with enhanced properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their function or signaling pathways. Detailed mechanisms can vary but usually involve binding to active sites, inhibiting or activating biological processes, and influencing cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of a pyrazole core and sulfonamide group. Similar compounds like N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide share structural similarities but differ in their biological activity and chemical reactivity due to variations in their aromatic substituents.
List of Similar Compounds
N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide
N-(3-(1-propionyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(17-11-6-5-8-14(17)2)13-18(21-23)15-9-7-10-16(12-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYDRNBSDXLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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